4-Tert-butyl-2'-methylbenzophenone

Thermal Properties Physical Chemistry Distillation

4-Tert-butyl-2'-methylbenzophenone (CAS 14252-16-5) is a substituted diaryl ketone within the benzophenone class, with the molecular formula C18H20O and a molecular weight of 252.35 g/mol. This compound features a tert-butyl group at the para-position of one phenyl ring and a methyl group at the ortho-position of the other.

Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
CAS No. 14252-16-5
Cat. No. B082175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2'-methylbenzophenone
CAS14252-16-5
Synonyms4-TERT-BUTYL-2'-METHYLBENZOPHENONE
Molecular FormulaC18H20O
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3
InChIKeyGRJQUSDNXCHZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2'-methylbenzophenone (CAS 14252-16-5): Overview, Properties, and Procurement Considerations


4-Tert-butyl-2'-methylbenzophenone (CAS 14252-16-5) is a substituted diaryl ketone within the benzophenone class, with the molecular formula C18H20O and a molecular weight of 252.35 g/mol . This compound features a tert-butyl group at the para-position of one phenyl ring and a methyl group at the ortho-position of the other. These specific substituents influence its steric and electronic properties, which are critical for its role as a synthetic intermediate and photoactive component. Its primary reported applications are in research and development settings, where it serves as a building block in organic synthesis and as a potential photoinitiator or UV-absorber . The compound is commercially available from multiple specialty chemical suppliers, typically with a purity specification of min. 95% .

Why Unsubstituted or Mono-Substituted Benzophenones Cannot Replace 4-Tert-butyl-2'-methylbenzophenone in Specialized Applications


The performance of benzophenone derivatives in applications such as photoinitiation, UV absorption, and as synthetic intermediates is highly dependent on the precise nature and position of substituents. Simple analogs like benzophenone (CAS 119-61-9) or 4-tert-butylbenzophenone (CAS 22679-54-5) lack the specific steric hindrance and electronic effects imparted by the ortho-methyl group present in 4-tert-butyl-2'-methylbenzophenone . This ortho-substitution pattern can significantly alter the compound's reactivity, light absorption characteristics, and its interaction with other components in a formulation [1]. Furthermore, in synthetic applications, the tert-butyl and methyl groups can serve as specific blocking or directing groups, making the compound a unique intermediate that cannot be interchanged with other benzophenones without compromising the desired synthetic route or yield [2]. Therefore, generic substitution without verification can lead to failed experiments, suboptimal product performance, or the inability to access a target molecule.

4-Tert-butyl-2'-methylbenzophenone: Quantitative Differentiation from Structural Analogs


Calculated Boiling Point Elevation Compared to 2-Methylbenzophenone

The introduction of a para-tert-butyl group significantly increases the molecular weight and boiling point of 4-tert-butyl-2'-methylbenzophenone relative to its core analog, 2-methylbenzophenone (CAS 131-58-8). The calculated boiling point for 4-tert-butyl-2'-methylbenzophenone is 344.96 °C at 760 mmHg . In contrast, the reduced pressure boiling point for 2-methylbenzophenone is reported as 399.2 K (126.1 °C) at 0.0004 bar and 582.2 K (309.1 °C) at 1.02 bar [1]. This data suggests a substantial difference in volatility and thermal stability, which is a critical factor for applications involving high-temperature processing, vacuum distillation, or when a less volatile component is required in a formulation.

Thermal Properties Physical Chemistry Distillation

Unique Ortho-Methyl Substitution Pattern for Controlled Synthesis

The ortho-methyl substituent in 4-tert-butyl-2'-methylbenzophenone is a key structural feature that distinguishes it from para-only substituted analogs like 4-tert-butylbenzophenone (CAS 22679-54-5) . In the context of benzophenone synthesis, the presence of a tert-butyl group acts as a blocking group to direct further substitution. Studies on the synthesis of ortho-substituted benzophenones demonstrate that without a blocking group, reactions like benzoylation of toluene lead to mixtures of 2- and 4-substituted products [1]. The combined presence of a tert-butyl and a methyl group on the target compound provides a predefined substitution pattern that can be leveraged for more selective and predictable synthetic outcomes compared to simpler, unsubstituted or mono-substituted benzophenones, which would yield complex and less valuable mixtures.

Organic Synthesis Regioselectivity Blocking Group

Enhanced Red-Shifted UV Absorption Potential vs. Benzophenone

While direct experimental UV-Vis data for 4-tert-butyl-2'-methylbenzophenone is not available in the primary literature, the structure-property relationships of benzophenone derivatives are well-established. Research indicates that substitution on the benzophenone core, particularly with alkyl groups, generally leads to a red-shift in the absorption maxima and an increase in the molar extinction coefficient in the UV spectrum compared to the unsubstituted parent compound, benzophenone (BP) [1]. For instance, a study on polymeric photoinitiators containing benzophenone side-chains showed that the synthesized compounds exhibited UV absorption spectra that were red-shifted relative to BP [2]. Another study confirms that benzophenone derivatives can be designed to have absorption maxima in the 300-400 nm range [3]. The dual substitution of 4-tert-butyl-2'-methylbenzophenone (with an ortho-methyl and a para-tert-butyl group) is therefore expected to confer a distinct absorption profile, likely with enhanced absorption at longer UV wavelengths, which is a key differentiator from unsubstituted benzophenone for photoinitiation applications.

Photochemistry UV-Vis Spectroscopy Photoinitiation

Defined Hazard Profile for Safe Handling and Compliance

Procurement decisions require a clear understanding of a compound's safety profile for risk assessment and compliance. The specific hazard classification for 4-tert-butyl-2'-methylbenzophenone is documented in its Safety Data Sheet (SDS), which states it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This defined hazard profile allows for the implementation of precise safety protocols (e.g., use of personal protective equipment, proper ventilation) as per GHS standards. In contrast, while some analogs like 4-tert-butylbenzophenone also have an SDS, the specific combination of hazard statements for the target compound provides a precise basis for safety management that may differ from related substances . This information is critical for laboratory and industrial hygiene planning and for ensuring compliance with occupational safety regulations.

Safety Data Occupational Health Regulatory Compliance

Recommended Research and Industrial Applications for 4-Tert-butyl-2'-methylbenzophenone (CAS 14252-16-5)


Specialty Photoinitiator Development for UV-Curable Coatings and Inks

Given the class-level evidence that alkyl-substituted benzophenones exhibit red-shifted UV absorption, 4-tert-butyl-2'-methylbenzophenone is a strong candidate for development as a Type II photoinitiator [1]. Its predicted enhanced absorption in the 300-400 nm range makes it suitable for use with standard mercury vapor lamps and UV-LEDs, which are increasingly common in industrial UV-curing processes for coatings, inks, and adhesives [2]. The compound's unique substitution pattern may also influence its compatibility and solubility in different monomer/oligomer formulations, offering a specific performance profile that unsubstituted benzophenone cannot provide. Researchers in polymer chemistry and material science should evaluate this compound for its photoinitiation efficiency (e.g., using Photo-DSC) compared to commercial standards.

Key Intermediate in the Synthesis of Complex Aromatic Molecules

The tert-butyl and methyl groups on this compound provide a specific, predefined substitution pattern. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly where regioselectivity is paramount. The tert-butyl group can serve as a blocking group during Friedel-Crafts or other electrophilic aromatic substitution reactions, allowing for directed functionalization at other positions [1]. This contrasts with simpler benzophenones, which would yield regioisomeric mixtures. The compound is therefore a strategic building block for medicinal chemists and process chemists engaged in the multi-step synthesis of novel drug candidates or advanced materials where a specific ortho-substituted benzophenone core is required.

Model Compound for Structure-Property Relationship Studies

4-Tert-butyl-2'-methylbenzophenone serves as an excellent model compound for investigating the fundamental relationships between chemical structure and physical properties in the benzophenone class. Its specific combination of a para-electron-donating tert-butyl group and an ortho-methyl group allows researchers to systematically study their combined effects on photophysical properties (e.g., UV-Vis absorption, phosphorescence), thermal stability (e.g., boiling point, decomposition temperature), and photochemical reactivity [1]. These studies are essential for the rational design of next-generation photoinitiators, UV absorbers, and other functional materials based on the benzophenone scaffold.

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